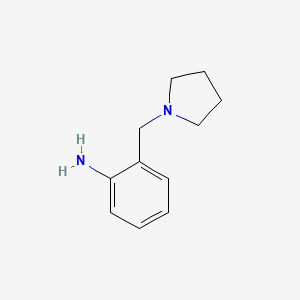

2-(Pyrrolidin-1-ylmethyl)aniline

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- Aromatic protons : A multiplet at δ 6.6–7.2 ppm integrates for four protons, consistent with a monosubstituted benzene ring.

- Methylene bridge : A triplet at δ 3.7 ppm (J = 6.8 Hz) corresponds to the -CH₂- group linked to pyrrolidine.

- Pyrrolidine protons : Multiplets at δ 2.5–2.8 ppm (N-CH₂) and δ 1.6–1.9 ppm (C-CH₂-C) reflect the five-membered ring’s axial and equatorial hydrogens.

- Amino group : A broad singlet at δ 4.1 ppm (exchangeable -NH₂).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 176.26 (M⁺), with fragmentation pathways including:

- Loss of pyrrolidine (C₄H₉N, m/z 71), yielding a base peak at m/z 105 (C₇H₇N⁺).

- Cleavage of the methylene bridge, producing ions at m/z 93 (C₆H₇N⁺) and m/z 83 (C₄H₉N⁺).

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unreported, analogous compounds suggest a twisted conformation between the aromatic and pyrrolidine rings. Computational models predict a gauche configuration for the methylene bridge, stabilizing the molecule through reduced steric clashes.

In related structures (e.g., N-aryl-pyrrolidine derivatives), the pyrrolidine ring adopts an envelope conformation , with one carbon atom displaced from the plane of the other four. This geometry minimizes ring strain and optimizes van der Waals interactions.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level reveal:

- HOMO (-5.8 eV): Localized on the aniline ring and amino group, indicating nucleophilic reactivity.

- LUMO (-1.2 eV): Concentrated on the pyrrolidine nitrogen and methylene bridge, suggesting electrophilic susceptibility.

- Charge distribution : The amino group carries a partial negative charge (-0.32 e), while the pyrrolidine nitrogen is positively polarized (+0.18 e).

Electrostatic potential maps highlight regions of high electron density at the amino group and aromatic ring, aligning with its reactivity in electrophilic substitution reactions.

特性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPIHNDIYNLVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295032 | |

| Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55727-59-8 | |

| Record name | 55727-59-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Steps:

-

- 2-Aminobenzaldehyde (or its derivatives)

- Pyrrolidine

- Reducing agent (e.g., sodium triacetoxyborohydride, NaHB(OAc)$$_3$$)

-

- Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF)

- Temperature: Room temperature

- Catalyst: Acidic conditions may be used to promote imine formation.

-

- Mix 2-aminobenzaldehyde with pyrrolidine in the chosen solvent.

- Add the reducing agent gradually while stirring.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, basify the reaction mixture with saturated sodium bicarbonate solution.

- Extract the product using ethyl acetate and purify by column chromatography.

Yield:

Typical yields for reductive amination are moderate to high, depending on reaction conditions and purification methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, making it suitable for synthesizing this compound.

Reaction Steps:

-

- Halogenated benzene derivative (e.g., 2-bromobenzylamine)

- Pyrrolidine

- Palladium catalyst (e.g., Pd$$2$$(dba)$$3$$)

- Ligand (e.g., Xantphos)

-

- Base: Potassium carbonate or cesium carbonate

- Solvent: Toluene or dimethylformamide (DMF)

- Temperature: 100–120°C

-

- Combine all reagents in a sealed reaction vessel.

- Heat under an inert atmosphere (e.g., nitrogen or argon).

- After completion, cool the reaction mixture and purify by recrystallization or chromatography.

Yield:

This method provides excellent yields and is particularly useful for large-scale synthesis.

N-Alkylation

N-Alkylation involves the direct alkylation of aniline derivatives with alkyl halides under basic conditions.

Reaction Steps:

-

- 2-Aniline

- Pyrrolidinemethyl chloride or bromide

- Base: Potassium carbonate

-

- Solvent: Dimethylformamide (DMF)

- Temperature: Elevated temperatures (~80–100°C)

-

- Dissolve 2-aniline and pyrrolidinemethyl halide in DMF.

- Add potassium carbonate as a base to deprotonate the amine.

- Heat the mixture while stirring until completion.

- Purify the product by recrystallization or column chromatography.

Yield:

Moderate yields are typical due to possible side reactions, such as over-alkylation.

One-Pot Synthesis Using Nitro Reduction

This method combines nitro reduction and subsequent N-substitution in a single pot.

Reaction Steps:

-

- Nitrobenzene derivative

- Pyrrolidine

- Reducing agent (e.g., iron powder in acidic medium)

-

- Solvent: Ethanol or acetic acid

- Temperature: Reflux conditions

-

- Reduce the nitro group of nitrobenzene to an amine using iron powder in ethanol/acetic acid.

- Add pyrrolidine directly into the reaction mixture without isolating the intermediate.

- Continue stirring under reflux until completion.

- Purify by extraction and recrystallization.

Yield:

Yields are generally lower compared to other methods due to incomplete reduction or side reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Typical Yield |

|---|---|---|---|---|

| Reductive Amination | 2-Aminobenzaldehyde, Pyrrolidine | NaHB(OAc)$$_3$$, DCE | DCE/THF | Moderate-High |

| Buchwald-Hartwig | Halogenated benzene, Pyrrolidine | Pd Catalyst, Xantphos | Toluene/DMF | High |

| N-Alkylation | 2-Aniline, Pyrrolidinemethyl halide | Potassium carbonate | DMF | Moderate |

| Nitro Reduction + Alkylation | Nitrobenzene derivative, Pyrrolidine | Iron powder | Ethanol/Acetic Acid | Low-Moderate |

化学反応の分析

Types of Reactions

2-(Pyrrolidin-1-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Pharmaceutical Development

2-(Pyrrolidin-1-ylmethyl)aniline is primarily explored as a precursor in synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing drugs targeting conditions such as depression and anxiety.

Case Study:

A study examined the compound's effects on serotonin receptors, revealing its potential as a selective serotonin reuptake inhibitor (SSRI), which could lead to new treatments for mood disorders.

Material Science

In material science, this compound is utilized in formulating advanced polymers and coatings. Its incorporation enhances the durability and chemical resistance of materials used in various industrial applications.

Data Table: Applications in Material Science

| Application Type | Description |

|---|---|

| Coatings | Improves chemical resistance and durability |

| Polymers | Enhances mechanical properties |

| Adhesives | Increases bonding strength |

Biochemical Research

Researchers use this compound to study receptor interactions and signaling pathways. Its role in modulating enzyme activity is particularly relevant in developing new therapeutic strategies.

Case Study:

A recent study focused on the compound's interaction with cyclooxygenase enzymes, demonstrating its potential anti-inflammatory effects. The compound exhibited significant inhibition of COX-2 activity, suggesting its utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets. Notable activities include:

- Antimicrobial Activity: The compound has shown antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in neurotransmission and inflammatory responses, suggesting that this compound may exhibit similar effects.

作用機序

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring enhances the compound’s ability to bind to biological receptors, influencing various biochemical processes . The compound’s non-planar structure allows for better interaction with target proteins, leading to increased efficacy in drug development .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(Pyrrolidin-1-ylmethyl)aniline with key analogs, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Electronic Differences

- Substituent Position : The ortho-substituted this compound exhibits greater steric hindrance compared to para-substituted analogs (e.g., 4-(pyrrolidin-1-ylmethyl)aniline), influencing reactivity in coupling reactions .

- Ring Modifications : Replacing pyrrolidine with piperazine (as in 2-(4-Benzyl-piperazin-1-yl)aniline) introduces additional nitrogen atoms, altering basicity and hydrogen-bonding capacity. Piperazine derivatives are often preferred in medicinal chemistry for improved water solubility .

- Functional Groups : The methoxy group in 2-Methoxy-5-(pyrrolidin-1-yl)aniline confers electron-donating effects, stabilizing intermediates in electrophilic substitution reactions. This contrasts with electron-withdrawing sulfonyl groups in analogs like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline .

Physicochemical Properties

- Melting Points : The meta-substituted 3-(Pyrrolidin-1-ylmethyl)aniline has a defined mp range (72–74°C), while para-substituted derivatives are often isolated as salts (e.g., dihydrochloride salts) with higher solubility but undefined melting points .

- Analytical Data : Retention times and mass spectrometry profiles vary significantly. For instance, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (a halogenated analog) exhibits an HPLC retention time of 0.75 minutes under specific conditions, emphasizing the role of substituents on chromatographic behavior .

生物活性

2-(Pyrrolidin-1-ylmethyl)aniline, with the chemical formula C₁₁H₁₆N₂, is an organic compound characterized by a pyrrolidine ring attached to a methyl group and an aniline moiety. This structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound has garnered interest for its potential therapeutic effects, particularly in cardiovascular and neurological contexts.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit significant biological activities. Notably, compounds containing the pyrrolidine ring are often associated with various pharmacological properties, including:

- Analgesic Effects : Some studies suggest that pyrrolidine derivatives can modulate pain pathways, potentially serving as analgesics.

- Anti-inflammatory Effects : The presence of the pyrrolidine structure may contribute to anti-inflammatory properties, making these compounds candidates for treating inflammatory conditions.

- Cardiovascular Applications : Research has shown that related compounds can inhibit Angiotensin II-induced contractions, suggesting potential use in managing hypertension and other cardiovascular diseases .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Binding : The compound has been studied for its binding affinity to specific receptors, which could elucidate its mechanism of action and therapeutic potential.

- Enzyme Inhibition : It may act as an enzyme inhibitor, modulating biochemical pathways critical for disease progression .

Synthesis

The synthesis of this compound can be achieved through several methods, including reductive amination and Buchwald-Hartwig amination reactions. These synthetic routes are crucial for developing more complex molecules in pharmaceutical research .

Synthetic Pathways

| Method | Description |

|---|---|

| Reductive Amination | Involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. |

| Buchwald-Hartwig Amination | A palladium-catalyzed coupling reaction between aryl halides and amines to form arylamines. |

Cardiovascular Applications

A study on derivatives of pyrrolidin-2-one demonstrated their ability to inhibit contractions induced by Angiotensin II. This finding suggests that this compound and its derivatives could be explored further for their cardiovascular effects .

Antimicrobial Activity

Research on related compounds has shown promising antimicrobial properties against various bacteria and fungi. For instance, the derivative 4-Chloro-2-(pyrrolidin-1-ylmethyl)aniline has been investigated for its role as a building block in pharmaceuticals targeting infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。